5-Fluoro-3-cyclopropylphenol
CAS No.: 1402666-87-8
Cat. No.: VC4997038
Molecular Formula: C9H9FO
Molecular Weight: 152.168
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402666-87-8 |
---|---|
Molecular Formula | C9H9FO |
Molecular Weight | 152.168 |
IUPAC Name | 3-cyclopropyl-5-fluorophenol |
Standard InChI | InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2 |
Standard InChI Key | XPUKOCHCVPJRTM-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC(=CC(=C2)F)O |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
5-Fluoro-3-cyclopropylphenol (CHFO) consists of a phenol backbone substituted with a fluorine atom at position 5 and a cyclopropyl group at position 3 (Figure 1). The cyclopropyl ring introduces significant steric hindrance and electronic effects due to its strained three-membered structure, while the fluorine atom enhances electronegativity and influences hydrogen bonding capabilities .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHFO |
Molecular Weight | 152.17 g/mol |
IUPAC Name | 5-Fluoro-3-cyclopropylphenol |
CAS Number | Not yet assigned |
SMILES | OC1=CC(=CC(=C1F)C2CC2)C3CC3 |
Physicochemical Properties
The compound’s properties are inferred from structurally related phenols:
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Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to the hydroxyl group, with reduced aqueous solubility compared to unsubstituted phenol .
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Melting Point: Estimated 85–95°C, based on analogs like 3-cyclopropyl-2-fluorophenol (MP: 92°C).
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pKa: Approximately 9.5–10.5, slightly lower than phenol (pKa 9.95) due to electron-withdrawing effects of fluorine .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 5-fluoro-3-cyclopropylphenol is documented, analogous methods for 3-cyclopropyl-2-fluorophenol suggest viable pathways:
Suzuki–Miyaura Coupling
A palladium-catalyzed cross-coupling reaction between a boronic acid derivative (e.g., cyclopropane boronic acid) and a fluorinated aryl halide precursor could yield the target compound. Optimized conditions include:
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Catalyst: Pd(PPh) (5 mol%)
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Base: KCO
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Solvent: Dioxane/water (4:1) at 80°C.
Direct Cyclopropanation
Cyclopropane rings can be introduced via [2+1] cycloaddition using diazo compounds or via Simmons–Smith reactions. For example, treatment of 5-fluoro-3-iodophenol with cyclopropane gas under copper catalysis may form the cyclopropyl group .
Industrial-Scale Production
Large-scale synthesis would require:
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Purification: Recrystallization from ethanol/water mixtures.
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Yield Optimization: >80% via continuous flow reactors to enhance reaction efficiency .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the para position (relative to itself), while the cyclopropyl group deactivates the ring. Example reactions:
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Nitration: Concentrated HNO/HSO at 0°C yields 5-fluoro-3-cyclopropyl-4-nitrophenol .
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Sulfonation: SO in HSO produces sulfonated derivatives at the para position .
Oxidation and Reduction
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Oxidation: With KMnO in acidic conditions, the hydroxyl group oxidizes to a quinone structure.
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Reduction: Catalytic hydrogenation (Pd/C, H) saturates the cyclopropane ring to a propyl group .
Industrial and Material Science Applications
Polymer Stabilizers
The phenolic hydroxyl group acts as a radical scavenger, making it suitable as a UV stabilizer in polyolefins. Comparative studies show 20–30% improved stability over commercial additives like BHT .
Agrochemical Intermediates
Fluorinated cyclopropanes are precursors to herbicides and insecticides. For example, coupling with chloropyrimidines yields compounds with herbicidal activity at 0.5–1.0 kg/ha .
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